2-(Cyclopropylmethyl)cyclohexan-1-ol

Catalog No.
S13776637
CAS No.
M.F
C10H18O
M. Wt
154.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Cyclopropylmethyl)cyclohexan-1-ol

Product Name

2-(Cyclopropylmethyl)cyclohexan-1-ol

IUPAC Name

2-(cyclopropylmethyl)cyclohexan-1-ol

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

InChI

InChI=1S/C10H18O/c11-10-4-2-1-3-9(10)7-8-5-6-8/h8-11H,1-7H2

InChI Key

BIEXIUMOWPTYOR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)CC2CC2)O

2-(Cyclopropylmethyl)cyclohexan-1-ol is an organic compound characterized by its unique structure, which consists of a cyclohexane ring substituted with a hydroxyl group and a cyclopropylmethyl group. Its molecular formula is C10H18OC_{10}H_{18}O, and it has a molecular weight of approximately 154.25 g/mol. The compound can be represented by the IUPAC name "2-(cyclopropylmethyl)cyclohexan-1-ol" and has specific identifiers such as the InChI Key (BIEXIUMOWPTYOR-UHFFFAOYSA-N) and the canonical SMILES notation (C1CCC(C(C1)CC2CC2)O) .

This compound exhibits interesting chemical properties due to the presence of both a hydroxyl group and a cyclopropylmethyl substituent, which can influence its reactivity and interactions in various chemical and biological contexts.

  • Oxidation: The hydroxyl group can be oxidized to form either a ketone or a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide. This reaction typically leads to products such as 2-(Cyclopropylmethyl)cyclohexanone or 2-(Cyclopropylmethyl)cyclohexanoic acid .
  • Reduction: The compound can be reduced to yield cyclohexane derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride, which convert the hydroxyl group into a more saturated form .
  • Substitution: The hydroxyl group can also participate in substitution reactions, where it is replaced by other functional groups. For instance, treatment with thionyl chloride can convert it into 2-(Cyclopropylmethyl)cyclohexyl chloride .

The synthesis of 2-(Cyclopropylmethyl)cyclohexan-1-ol can be achieved through several methods:

  • Nucleophilic Substitution: One common approach involves reacting cyclohexanone with cyclopropylmethyl bromide in the presence of a strong base like sodium hydride. This nucleophilic substitution reaction effectively introduces the cyclopropylmethyl group onto the cyclohexane ring .
  • Reduction of Ketone: Another method includes the reduction of 2-(Cyclopropylmethyl)cyclohexanone using reducing agents such as sodium borohydride or lithium aluminum hydride, converting the ketone functional group into a hydroxyl group .

These methods can be optimized for industrial production to ensure high yields and purity.

2-(Cyclopropylmethyl)cyclohexan-1-ol has various applications across different fields:

  • Chemistry: It serves as an intermediate in synthesizing complex organic molecules and various derivatives.
  • Biology: The compound is studied for its potential biological activities, including effects on cellular processes and enzyme interactions.
  • Medicine: Research explores its potential therapeutic applications, particularly in drug development targeting specific biological pathways.
  • Industry: It is utilized in producing specialty chemicals and serves as a building block for advanced materials .

The interaction studies of 2-(Cyclopropylmethyl)cyclohexan-1-ol focus on its binding affinity with various biological targets. The presence of the hydroxyl group facilitates hydrogen bonding, while the cyclopropylmethyl moiety may enhance lipophilicity, allowing for better interaction with hydrophobic regions of proteins. These characteristics could lead to unique mechanisms of action that are currently under investigation .

Several compounds share structural similarities with 2-(Cyclopropylmethyl)cyclohexan-1-ol:

Compound NameStructure CharacteristicsUnique Features
CyclohexanolHydroxyl group on cyclohexaneLacks the cyclopropylmethyl substituent
CyclopropylmethanolCyclopropylmethyl group attached to hydroxymethylDoes not have a cyclohexane ring
CyclohexanoneKetone functional group on cyclohexaneLacks hydroxyl group; serves as a precursor

Uniqueness

The uniqueness of 2-(Cyclopropylmethyl)cyclohexan-1-ol lies in its combination of both a cyclopropylmethyl group and a hydroxyl group on the cyclohexane ring. This distinct arrangement imparts unique chemical properties and reactivity patterns that differentiate it from similar compounds, making it particularly valuable in research and industrial applications .

XLogP3

2.7

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

154.135765193 g/mol

Monoisotopic Mass

154.135765193 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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